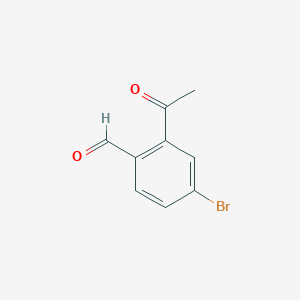
2-Acetyl-4-bromobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-bromobenzaldehyde is a chemical compound with the CAS Number: 2385160-29-0 . It has a molecular weight of 227.06 and is typically stored at temperatures below -10 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 . The InChI key is BWOIHJIMKNXRLD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.06 . It is typically stored at temperatures below -10 degrees Celsius and is usually available in powder form .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
2-Acetyl-4-bromobenzaldehyde and related compounds like 2-bromobenzaldehyde have been extensively used in organic synthesis, particularly under palladium-catalyzed conditions. These compounds are instrumental in constructing various biologically and medicinally relevant compounds, as well as materials for various applications. For instance, 2-bromobenzaldehydes have been used in the palladium-catalyzed synthesis of complex organic structures such as 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates and 1-aryl-1H-indazoles (Ghosh & Ray, 2017); (Cho, Baek, & Shim, 1999); (Cho et al., 2004).
Catalysis and Chemical Reactions
The bromo substituent in 2-bromobenzaldehydes facilitates various catalytic processes, including palladium-catalyzed carbonylative cyclizations and C-H activations. This aspect is crucial for creating diverse organic compounds with potential applications in pharmaceuticals and material science. Specific studies demonstrate the synthesis of compounds like 3-phenoxy-1,3-dihydro-1-isobenzofuranones and substituted 2-bromobenzaldehydes (Cho, Baek, & Shim, 1999); (Dubost et al., 2011).
Solution Thermodynamics and Solubility Studies
Studies on solubility and solution thermodynamics of related compounds like 4-hydroxybenzaldehyde provide insight into the purification processes and optimization conditions for bromination reactions. This research is fundamental for understanding the physical and chemical properties of these compounds in various solvents (Wang, Xu, & Xu, 2017).
Environmental and Analytical Chemistry Applications
In environmental and analytical chemistry, derivatives of 2-bromobenzaldehyde have been used for tasks like preconcentration of trace amounts of metal ions. For example, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine has been utilized for copper ion extraction and detection in water samples, showcasing the potential of these compounds in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Mécanisme D'action
Target of Action
The primary target of 2-Acetyl-4-bromobenzaldehyde is the carbonyl group in aldehydes and ketones . This compound, being an aldehyde itself, can interact with nucleophiles such as nitrogen in hydroxylamine or hydrazine .
Mode of Action
This compound, like other aldehydes, can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in these nucleophiles competes with nitrogen, but the reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the formation of oximes and hydrazones . These reactions are part of larger metabolic pathways, such as those involved in the metabolism of aldehydes and ketones .
Result of Action
The result of the action of this compound is the formation of oximes or hydrazones, depending on the nucleophile involved . These compounds have various applications, including as intermediates in organic synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid catalyst can make aldehydes and ketones more susceptible to attack by alcohols . Additionally, solvent-free conditions can also influence the reactivity of this compound .
Propriétés
IUPAC Name |
2-acetyl-4-bromobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIHJIMKNXRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)

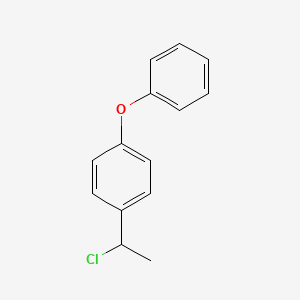

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)
![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
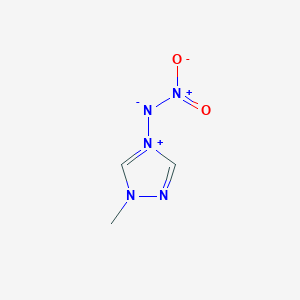
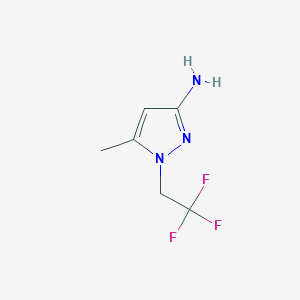
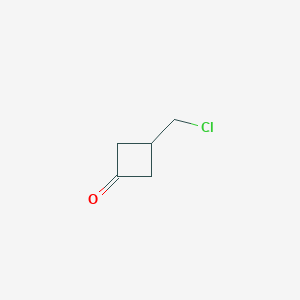
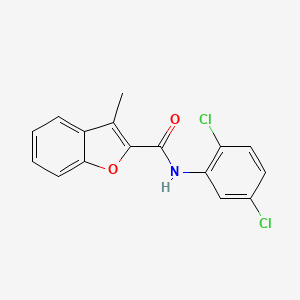
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)
